molecular formula C19H21NS B12418068 (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

Cat. No.: B12418068
M. Wt: 298.5 g/mol
InChI Key: PHTUQLWOUWZIMZ-QRYZPGCSSA-N
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Description

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine is a complex organic compound with a unique structure. This compound features a benzocbenzothiepin core, which is a fused bicyclic system containing sulfur. The presence of deuterium atoms in the N-(trideuteriomethyl) group makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps. One common approach is to start with the benzocbenzothiepin core, which can be synthesized through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the deuterated methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Deuterated methylamine in the presence of a suitable base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.

    Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.

    Benzotrifluoride: Another compound with a trifluoromethyl group attached to a benzene ring.

Uniqueness

What sets (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine apart is the presence of the benzocbenzothiepin core and the deuterated methyl group. These features make it particularly valuable for isotopic labeling studies and provide unique chemical and biological properties.

Properties

Molecular Formula

C19H21NS

Molecular Weight

298.5 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3

InChI Key

PHTUQLWOUWZIMZ-QRYZPGCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31

Origin of Product

United States

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